molecular formula C11H10BrFO4 B2620648 Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate CAS No. 2366994-69-4

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate

Cat. No.: B2620648
CAS No.: 2366994-69-4
M. Wt: 305.099
InChI Key: SRBXTJQMIJXKKI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: 2366994-69-4) is a halogenated aromatic ester with the molecular formula C₁₁H₁₀BrFO₄ and a molecular weight of 305.11 g/mol . Its structure features a benzene ring substituted with bromine (position 3), fluorine (position 2), and a formyl group (position 6), linked to an ethyl acetate moiety via an ether bond. The compound’s distinct substituent arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO4/c1-2-16-9(15)6-17-11-7(5-14)3-4-8(12)10(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBXTJQMIJXKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate typically involves the reaction of 3-bromo-2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 is susceptible to nucleophilic substitution under catalytic conditions. Copper-mediated reactions are particularly effective, as demonstrated in similar systems :

Reaction ConditionsProductYieldSelectivitySource
Cu(OAc)₂·H₂O, tAmOH, 100°C, 10 hSubstituted acetophenone analogs58–65%High para

For example, reaction with amines or alkoxides in the presence of copper catalysts facilitates substitution at the bromine site. The electron-withdrawing fluoro and formyl groups activate the aromatic ring, enhancing reactivity .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction Pathway :
Ethyl esterH+/OHCarboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Ethanol}

ConditionsReagentsTimeYieldNotes
Acidic (HCl)H₂O/EtOH6 h85%Mild conditions preferred
Basic (NaOH)Aqueous NaOH2 h92%Faster but harsher

The electron-withdrawing substituents accelerate hydrolysis by stabilizing the transition state .

Formyl Group Reactivity

The formyl group at position 6 participates in condensation and reduction reactions:

Condensation with Amines

Reaction with primary amines forms Schiff bases (imines):
R-NH2+R-CHOR-N=CH-R+H2O\text{R-NH}_2 + \text{R-CHO} \rightarrow \text{R-N=CH-R} + \text{H}_2\text{O}

AmineCatalystSolventYieldReference
AnilineNoneEtOH78%
HydrazineAcOHMeOH95%

Reduction to Alcohol

The formyl group can be reduced to a hydroxymethyl group:
R-CHONaBH4R-CH2OH\text{R-CHO} \xrightarrow{\text{NaBH}_4} \text{R-CH}_2\text{OH}

Reducing AgentSolventTemperatureYieldNotes
NaBH₄MeOH0°C→RT88%Mild conditions
LiAlH₄THFReflux92%Harsh, higher yield

Cross-Coupling Reactions

The bromo substituent enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis:
Ar-Br+Ar’-B(OH)2PdAr-Ar’+Byproducts\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ar'} + \text{Byproducts}

CatalystBaseSolventYieldReference
Pd(PPh₃)₄K₂CO₃DMF/H₂O75%
PdCl₂(dppf)Cs₂CO₃Toluene82%

Buchwald-Hartwig Amination

Introduction of amine groups via Pd/NHC catalysts:
Ar-Br+R2NHPdAr-NR2\text{Ar-Br} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}} \text{Ar-NR}_2

AmineCatalyst SystemYieldConditions
MorpholinePd₂(dba)₃/Xantphos68%100°C, 12 h
PiperazinePd(OAc)₂/BINAP74%110°C, 24 h

Photocatalytic Difluoroalkylation

The formyl group directs para-difluoroalkylation under photoredox conditions :

Reaction :
Ar-CHO+BrCF2CO2EtIr(ppy)3,Blue LEDAr-CF2CO2Et\text{Ar-CHO} + \text{BrCF}_2\text{CO}_2\text{Et} \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Ar-CF}_2\text{CO}_2\text{Et}

ConditionsYieldSelectivity (para:others)Source
Ir(ppy)₃ (3 mol %), KOAc, TFE/MeOH63%7:1

This method leverages the electron-deficient aromatic ring for regioselective C–H functionalization .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution is feasible:

ReactionElectrophilePositionYieldNotes
NitrationHNO₃/H₂SO₄Meta to F45%Low yield due to deactivation
SulfonationSO₃/H₂SO₄Para to O38%Steric hindrance

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity stems from the presence of the formyl group, which can participate in various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Reduction Reactions : The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, resulting in compounds with potential pharmaceutical applications.
  • Oxidation Reactions : The compound can undergo oxidation to convert the formyl group into a carboxylic acid, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a building block for developing pharmaceuticals. The compound's ability to form various derivatives makes it a valuable precursor for synthesizing biologically active molecules.

Case Study: Anticancer Agents
Recent studies have highlighted its potential as a precursor for anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines, indicating its role in drug discovery and development .

Material Science

The compound is also explored in material science for the synthesis of advanced materials and polymers. Its unique properties allow it to be incorporated into polymer matrices, enhancing their performance characteristics.

Applications in Polymer Chemistry
this compound can be used to create fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are particularly useful in coatings and films that require durability under harsh conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting downstream pathways. The presence of reactive functional groups like the formyl and bromine atoms allows it to participate in various chemical transformations .

Comparison with Similar Compounds

Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS: 1187385-79-0)

  • Molecular Formula : C₁₁H₁₁BrO₄ (MW: 287.11 g/mol) .
  • Structural Differences : Lacks the fluorine atom at position 2; bromine is at position 2 instead of 3.
  • Properties :
    • Higher hydrophobicity (XLogP3: 2.3) due to the absence of electronegative fluorine .
    • The formyl group at position 6 enables similar reactivity, but the bromine’s position may reduce steric hindrance compared to the 3-bromo analog.
  • Applications : Used in synthesizing benzofuran derivatives and as a building block for drug discovery .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

  • Molecular Formula : C₁₄H₁₅BrO₄S (MW: 359.24 g/mol) .
  • Structural Differences : Contains a benzofuran core with sulfinyl and bromine substituents instead of a benzene ring.
  • Stabilized by π-π interactions (3.814 Å) and weak C–H···O bonds in crystalline form .
  • Applications: Explored for its structural novelty in crystal engineering and as a sulfoxide-based catalyst.

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate (CAS: 875781-64-9)

  • Molecular Formula : C₁₀H₁₀BrFN₂O₂ (MW: 305.11 g/mol) .
  • Structural Differences: Features a hydrazono group instead of a phenoxy-acetate moiety.
  • Properties: Hydrazono functionality enables condensation reactions (e.g., with ketones or aldehydes). Bromine and fluorine substituents at positions 2 and 6 influence electronic effects on the phenyl ring.
  • Applications : Intermediate in heterocyclic chemistry, particularly for synthesizing pyrazoles and triazoles .

Ethyl 2-(4-aminophenyl)acetate

  • Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol) .
  • Structural Differences: Contains an amino group at the para position instead of halogen/formyl groups.
  • Properties: Amino group increases solubility in polar solvents and basicity (pKa ~4.5). Synthesized via enzymatic esterification under microwave irradiation, highlighting green chemistry applications .
  • Applications : Key intermediate in the synthesis of Actarit, an anti-arthritis drug .

Comparative Analysis Table

Compound Name Molecular Formula MW (g/mol) Key Substituents XLogP3 Key Applications
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate C₁₁H₁₀BrFO₄ 305.11 3-Br, 2-F, 6-CHO N/A Cross-coupling reactions, drug synthesis
Ethyl 2-(2-bromo-6-formylphenoxy)acetate C₁₁H₁₁BrO₄ 287.11 2-Br, 6-CHO 2.3 Benzofuran synthesis
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 359.24 5-Br, 3-S(O)Et, benzofuran core N/A Crystal engineering, catalysis
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate C₁₀H₁₀BrFN₂O₂ 305.11 2-Br, 6-F, hydrazono group N/A Heterocyclic synthesis
Ethyl 2-(4-aminophenyl)acetate C₁₀H₁₃NO₂ 179.22 4-NH₂ 1.2 Actarit intermediate

Key Research Findings

  • The target compound’s hazard profile includes skin/eye irritation (H315, H319) .
  • Synthetic Utility: The formyl group allows for Schiff base formation, while bromine/fluorine facilitate cross-coupling, offering advantages over non-halogenated analogs like Ethyl 2-(4-aminophenyl)acetate .

Biological Activity

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrF O4, and its structure features a bromine atom and a fluorine atom, which may influence its reactivity and biological interactions. The presence of the formyl group contributes to its electrophilic nature, allowing it to participate in various chemical reactions, such as substitution and oxidation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can alter enzyme activity by binding to active sites or allosteric sites, which subsequently affects downstream signaling pathways. For instance, the compound may inhibit or activate certain pathways involved in cell proliferation or apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For example, derivatives containing similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that benzo[b]furan derivatives demonstrated selective cytotoxicity against human cancer cells, suggesting that modifications in the structure can enhance biological efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-1512Tubulin polymerization inhibition
Compound BMCF-715Induction of apoptosis via mitochondrial pathway
Ethyl 2-(3-bromo...)HeLaTBDPotential modulation of cell cycle and apoptosis

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Similar compounds have been reported to possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMIC (µg/mL)Mechanism of Action
Compound CStaphylococcus aureus8Inhibition of cell wall synthesis
Compound DEscherichia coli16Disruption of metabolic pathways
Ethyl 2-(3-bromo...)Pseudomonas aeruginosaTBDPotential interference with protein synthesis

Case Studies

  • Study on Anticancer Activity : A study conducted on related benzo[b]furan derivatives demonstrated that modifications at specific positions significantly enhanced antiproliferative activity against cancer cell lines compared to standard chemotherapy agents . This underscores the importance of structural variations in optimizing therapeutic efficacy.
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of compounds similar to this compound against various pathogens. The results indicated a strong correlation between structural features (such as halogen substitutions) and increased antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-bromo-2-fluoro-6-formylphenol and ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-reaction, extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . For acid-sensitive intermediates (e.g., formyl group protection), employ trifluoroacetic acid (TFA) deprotection followed by neutralization with NaOH .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., aromatic protons adjacent to Br/F substituents). Fluorine’s deshielding effect requires 19F NMR for electronic environment analysis.
  • HRMS : Confirm molecular ion [M+H]+ with ≤2 ppm error.
  • X-ray crystallography : Use SHELXL (SHELX system) for structure refinement. For ambiguous torsional angles (e.g., acetoxy group flexibility), employ restraints during refinement .
  • Conflict resolution : Cross-validate NMR shifts with computational predictions (DFT) or compare with analogous compounds (e.g., 4-bromophenylacetic acid derivatives ).

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the formyl group’s reactivity in cross-coupling or condensation reactions?

  • Methodological Answer : The electron-withdrawing Br and F groups reduce electron density at the formyl carbon, enhancing electrophilicity in reactions like Suzuki-Miyaura coupling or aldol condensation. For example:

  • Suzuki coupling : Use Pd(PPh₃)₄, arylboronic acids, and Na₂CO₃ in THF/water (80°C). Monitor regioselectivity via LC-MS.
  • Aldol reactions : Catalyze with L-proline in DMSO to stabilize transition states. Computational modeling (e.g., Gaussian09) predicts activation barriers, validated by kinetic studies .

Q. What computational strategies predict this compound’s behavior in catalytic systems, and how do they align with experimental data?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study frontier molecular orbitals (HOMO-LUMO gaps) for catalytic activity. Compare with electrochemical data (cyclic voltammetry).
  • Molecular docking : Screen against enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate binding poses with crystallographic data (e.g., SHELX-refined structures ).
  • Validation : Correlate computational reaction yields with experimental GC-MS results (e.g., ethyl acetate extract analysis ).

Q. How can crystallographic data resolve conformational ambiguities in the acetoxy group’s rotational flexibility?

  • Methodological Answer : Collect high-resolution (<1.0 Å) X-ray data at 100 K. Refine using SHELXL with anisotropic displacement parameters. Apply SHELXD for phase determination in case of twinning. Torsion angle restraints (e.g., acetoxy C-O-C-O) mitigate rotational disorder. Compare with similar structures (e.g., ethyl 2-(4-bromophenyl)acetate derivatives ) to identify steric or electronic constraints .

Q. What strategies mitigate formyl group decomposition during storage or reactions?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar) at –20°C with molecular sieves to prevent hydrolysis.
  • Reaction conditions : Use aprotic solvents (e.g., DCM, THF) and avoid strong acids/bases unless necessary. For prolonged reactions, add stabilizers like BHT (0.1% w/v).
  • Analytical validation : Monitor degradation via UPLC-PDA at 280 nm, referencing stability studies on ethyl acetate derivatives .

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